5,6-Dinitro-1,3-benzodioxole
Description
5,6-Dinitro-1,3-benzodioxole (CAS: 669705-46-8) is a nitro-substituted derivative of 1,3-benzodioxole, characterized by two nitro groups at the 5- and 6-positions of the benzene ring.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Effects
The benzodioxole scaffold is highly versatile, with substituents dictating reactivity and biological activity. Key comparisons include:
Key Insights :
- Nitro vs. Halogen Substituents : Nitro groups (e.g., in this compound) provide stronger electron-withdrawing effects compared to bromine or iodine, influencing reactivity in electrophilic substitutions and charge transfer properties .
- Methoxy/Ethoxy Groups : Derivatives like 6-benzyl-1,3-benzodioxole require para-methoxy groups for maximum antimitotic activity, whereas nitro groups may reduce tubulin-binding efficacy .
Physical and Chemical Properties
- Electronic Properties : Frontier molecular orbital (FMO) analysis of a related compound (α,β-unsaturated-1,3-benzodioxole) shows intramolecular charge transfer (ICT) from the dioxole ring to electron-deficient moieties, a feature amplified by nitro groups in this compound .
- Solubility and Reactivity : Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to halogenated analogs. The epoxide derivative 5-(oxiran-2-yl)-2H-1,3-benzodioxole demonstrates unique regio- and stereochemical reactivity due to ring strain .
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